molecular formula C20H27NO2 B5792922 N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide

N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide

Cat. No.: B5792922
M. Wt: 313.4 g/mol
InChI Key: GSGIJBFTWAASJN-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and unique properties. The incorporation of the adamantyl group into various chemical structures has led to the development of compounds with significant biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide typically involves the reaction of 2-adamantylamine with ethyl 2-phenoxyacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The phenoxyacetamide moiety can also bind to specific proteins, altering their function and leading to the desired biological effects .

Comparison with Similar Compounds

N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific combination of the adamantyl and phenoxyacetamide groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

N-(2-adamantyl)-N-ethyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-2-21(19(22)13-23-18-6-4-3-5-7-18)20-16-9-14-8-15(11-16)12-17(20)10-14/h3-7,14-17,20H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGIJBFTWAASJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1C2CC3CC(C2)CC1C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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